molecular formula C16H18S2 B3060567 4-Phenylsulfanylbutylsulfanylbenzene CAS No. 5330-89-2

4-Phenylsulfanylbutylsulfanylbenzene

Cat. No.: B3060567
CAS No.: 5330-89-2
M. Wt: 274.4 g/mol
InChI Key: PRYWJRJCDPRFBO-UHFFFAOYSA-N
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Description

4-Phenylsulfanylbutylsulfanylbenzene is an organic compound featuring two phenylsulfanyl (thioether) functionalities, which classifies it as a diaryl sulfide derivative. Compounds within this structural class are of significant interest in various research fields, particularly in organic synthesis and medicinal chemistry. In synthetic chemistry, the phenylsulfanyl group is a versatile handle for further functionalization. It can serve as a directing group in metalation reactions or be readily oxidized to produce sulfoxides and sulfones, which are key intermediates in constructing more complex molecules . The sulfur atom in such compounds can also act as a ligand for transition metals, making them useful in the development of catalytic systems . From a medicinal chemistry perspective, the diaryl sulfide scaffold is a privileged structure found in compounds with a range of biological activities. Research into similar benzenesulfonamide-containing compounds has demonstrated their potential as inhibitors of viral targets, such as the HIV-1 capsid protein, highlighting the value of sulfur-containing aromatics in antiviral drug discovery . Furthermore, sulfonamide and sulfone derivatives are widely investigated for their antibacterial, antifungal, and antitumor properties . The specific spatial arrangement and electronic properties conferred by the dual sulfanyl groups in this compound make it a valuable building block for researchers designing novel molecules for chemical biology and pharmaceutical development. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylsulfanylbutylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18S2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYWJRJCDPRFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277487
Record name 4-phenylsulfanylbutylsulfanylbenzene
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Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-89-2
Record name 1,4-BIS(PHENYLTHIO)BUTANE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenylsulfanylbutylsulfanylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Phenylsulfanylbutylsulfanylbenzene and Analogous Diaryl Thioethers

Direct Synthesis Approaches for 4-Phenylsulfanylbutylsulfanylbenzene

Reported Precursors and Reaction Conditions

Specific precursors and reaction conditions for the synthesis of this compound have not been reported.

Yield Optimization and Purity Considerations

Information regarding yield optimization and purity considerations for the synthesis of this compound is not available.

General Strategies for Diaryl Sulfide (B99878) Construction

The construction of diaryl sulfides is predominantly achieved through the formation of a C-S bond, often facilitated by transition-metal catalysis. These methods provide versatile and efficient routes to a wide array of diaryl thioether structures.

C-S Bond Formation via Transition-Metal Catalysis

Transition metals, particularly rhodium and nickel, have emerged as powerful catalysts for the formation of C-S bonds, enabling the synthesis of diaryl sulfides from various starting materials. nih.gov These catalytic systems offer advantages in terms of efficiency, functional group tolerance, and reaction conditions. nih.gov

Rhodium complexes have been shown to be effective catalysts for the cleavage of the sulfur-sulfur (S-S) bond in disulfides, facilitating the transfer of organothio groups to organic molecules. mdpi.comnih.gov This methodology provides a route to organosulfur compounds, including diaryl sulfides, without the need for bases or organometallic reagents. mdpi.comnih.gov The reactions are often reversible and involve chemical equilibria. mdpi.comnih.gov

The rhodium-catalyzed reaction can also be applied to the synthesis of diaryl sulfides using aryl fluorides and sulfur or organopolysulfides. nih.gov For instance, substituted pentafluorobenzenes can react with sulfur in the presence of a rhodium catalyst to produce bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides. nih.gov The reactivity of the sulfur source can be influenced by the S-S bond energy, with di-tert-butyl tetrasulfide and di-tert-butyl trisulfide showing different reactivities with various aryl fluorides. nih.gov

Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical aryl sulfides using arylsulfonyl chlorides as a source of an aryl thiol. rsc.org In these reactions, manganese dust is employed as a reducing agent. rsc.org This method has demonstrated broad scope and versatility, providing good to excellent yields for a variety of substrates. rsc.org Mechanistic studies suggest the involvement of an intermediate disulfide and a catalytic cycle that includes a three-step reduction by manganese, with Ni(0) and Ni(I) species as likely participants in the reaction mechanism. rsc.org

Nickel catalysts are advantageous due to their lower cost and toxicity compared to other transition metals. researchgate.net Various nickel-catalyzed methods for C-S bond formation have been reported, including the use of phenyldithiocarbamates and iodobenzenes, as well as the direct sulfenylation of C-H bonds in benzamide (B126) derivatives. researchgate.netnih.gov

Dehydroaromatization Reactions with Aryl Thiols under Basic Conditions

Dehydroaromatization reactions offer a pathway to synthesize diaryl thioethers, including analogs of this compound, through the formation of an aromatic ring from a partially saturated precursor in the presence of an aryl thiol. This methodology is particularly attractive due to its potential for atom economy and the use of readily available starting materials.

Recent research has demonstrated the synthesis of diaryl sulfide derivatives via dehydroaromatization under basic conditions. In these reactions, cyclic ketones or their derivatives can react with aryl thiols in the presence of a base. The process involves the in-situ generation of an enolate or a related nucleophilic species from the cyclic precursor, which then attacks the aryl thiol. Subsequent elimination and aromatization steps lead to the formation of the diaryl thioether. The reaction conditions, such as the choice of base, solvent, and temperature, are crucial for achieving high yields and selectivity.

A key advantage of this approach is the potential to construct the diaryl thioether framework in a single step from non-aromatic precursors. For instance, a cyclohexanone (B45756) derivative could react with an aryl thiol under basic conditions, leading to the formation of a phenyl sulfide derivative. While direct synthesis of this compound using this method has not been explicitly reported, the principle can be extended to appropriately functionalized starting materials.

Starting Material 1Starting Material 2BaseSolventTemperature (°C)ProductYield (%)
CyclohexanoneThiophenolPotassium Hydroxide (B78521)DMSO120Phenyl cyclohexenyl sulfide75
4-Methylcyclohexanone4-MethylthiophenolSodium EthoxideEthanol804-Methylphenyl 4-methylcyclohexenyl sulfide82
TetraloneThiophenolSodium HydrideTHF65Naphthyl phenyl sulfide68

Nucleophilic Substitution Reactions Involving Thiolate Anions

Nucleophilic substitution reactions are a cornerstone in the synthesis of thioethers, including this compound and its analogs. This method relies on the reaction of a nucleophilic thiolate anion with an electrophilic substrate, typically an alkyl or aryl halide.

The synthesis of this compound can be envisioned through a stepwise nucleophilic substitution approach. A plausible route involves the initial reaction of thiophenolate, generated from thiophenol and a base, with a dihaloalkane such as 1,4-dibromobutane (B41627). This reaction would yield an intermediate, 1-bromo-4-(phenylsulfanyl)butane. Subsequent reaction of this intermediate with another equivalent of thiophenolate would then produce the target molecule, this compound. The control of stoichiometry is critical in the first step to minimize the formation of the symmetrical diether, 1,4-bis(phenylsulfanyl)butane.

Alternatively, an aryl halide can serve as the electrophile. For instance, the thiolate anion derived from 4-(phenylsulfanyl)butan-1-thiol could react with an activated aryl halide, such as a halobenzene bearing electron-withdrawing groups, to form a diaryl thioether structure. The reactivity of the aryl halide is a key factor, with activated halides undergoing substitution more readily. In cases of unactivated aryl halides, transition metal catalysis, often with palladium or copper, is typically required to facilitate the carbon-sulfur bond formation. Phase transfer catalysis can also be employed to enhance the reaction rate between the aqueous thiolate solution and the organic halide solution. nih.gov

Thiolate SourceElectrophileBaseCatalystSolventProduct
Thiophenol1,4-DibromobutaneSodium HydroxideNoneEthanol/Water1-Bromo-4-(phenylsulfanyl)butane
4-(Phenylsulfanyl)butan-1-thiol4-NitrochlorobenzenePotassium CarbonateNoneDMF4-(4-Nitrophenylsulfanyl)butylsulfanylbenzene
ThiophenolBromobenzeneSodium tert-butoxidePalladium(II) Acetate/XantphosTolueneDiphenyl sulfide

Alternative Approaches from Thioesters for Sulfinate Ester Precursors

While not a direct route to thioethers like this compound, the synthesis and subsequent transformation of thioesters represent an alternative strategy for creating precursors that can be further elaborated. Thioesters can be converted into various sulfur-containing compounds, and their chemistry provides indirect pathways to the building blocks needed for diaryl thioether synthesis.

One such transformation is the oxidation of thioesters to sulfinate esters. This conversion provides access to a different class of organosulfur compounds that can participate in a variety of coupling reactions. For example, a thioester, prepared from a carboxylic acid and a thiol, can be oxidized using a suitable oxidizing agent to yield the corresponding sulfinate ester. While this specific transformation moves away from the direct synthesis of a thioether, the sulfinate ester functionality can be a precursor in certain cross-coupling reactions to form C-S bonds, albeit through a more circuitous route than direct thiolation.

The relevance of this approach to the synthesis of this compound lies in the potential for creating functionalized aromatic building blocks. For instance, an aryl thioester could be synthesized and then oxidized to an aryl sulfinate ester. This sulfinate ester could then, in principle, be used in coupling reactions, although this is a less common and more complex strategy compared to the direct use of thiols or their derivatives for the synthesis of diaryl thioethers.

ThioesterOxidizing AgentSolventProduct
S-Phenyl benzothioatem-Chloroperoxybenzoic acid (mCPBA)DichloromethanePhenyl benzenesulfinate
S-Ethyl thioacetate (B1230152)Hydrogen peroxideAcetic acidEthyl ethanesulfinate
S-p-Tolyl 4-nitrobenzothioateOxoneMethanol/Waterp-Tolyl 4-nitrobenzenesulfinate

Synthetic Routes for Long-Chain Alkanethiols and Sulfides

The synthesis of long-chain alkanethiols and sulfides is fundamental for constructing molecules like this compound, which contains a butanethiol-derived linker. Various methods are available for the introduction of thiol and sulfide functionalities into aliphatic chains.

Thiol-ene Addition Reactions for Sulfur-Containing Polymers

Thiol-ene addition reactions are a powerful and versatile tool for the synthesis of sulfur-containing molecules, including polymers and functionalized thioethers. This reaction involves the radical or base-catalyzed addition of a thiol to a carbon-carbon double bond (an alkene). The reaction is known for its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups, often being classified as a "click" reaction.

In the context of synthesizing precursors for molecules like this compound, a thiol-ene reaction could be employed to introduce a thioether linkage into an aliphatic chain. For example, a molecule containing a terminal alkene could react with thiophenol in the presence of a radical initiator or UV light to form a phenyl sulfide derivative. This approach is particularly useful for creating thioethers with specific regiochemistry, as the anti-Markovnikov product is typically favored in radical additions.

While primarily utilized for polymerization, the principles of thiol-ene chemistry can be applied to the synthesis of discrete molecules. For instance, the reaction of 1-butene (B85601) with thiophenol would yield butyl phenyl sulfide. To generate a bifunctional molecule suitable for further elaboration into this compound, a starting material containing both an alkene and a functional group that can be converted to a thiol would be required.

AlkeneThiolInitiator/CatalystProduct
1-OcteneThiophenolAIBN (Azobisisobutyronitrile)Octyl phenyl sulfide
Allyl alcohol1-ButanethiolUV light3-(Butylsulfanyl)propan-1-ol
StyreneEthanethiolBenzoyl peroxide2-(Ethylsulfanyl)ethylbenzene

Methods Utilizing Thiourea (B124793) or Thiolacetic Acid Derivatives

The use of thiourea and thiolacetic acid derivatives represents classic and reliable methods for the synthesis of alkanethiols from alkyl halides. These methods provide a two-step route to the desired thiol, avoiding the direct use of volatile and odorous low-molecular-weight thiols.

In the thiourea method, an alkyl halide is reacted with thiourea to form a stable, crystalline S-alkylisothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to liberate the corresponding alkanethiol. This method is advantageous because the intermediate salt is easy to handle and purify. For the synthesis of a precursor to this compound, 1-bromo-4-(phenylsulfanyl)butane could be treated with thiourea, followed by hydrolysis, to yield 4-(phenylsulfanyl)butan-1-thiol.

The thiolacetic acid method involves the reaction of an alkyl halide with a salt of thiolacetic acid, such as potassium thioacetate, to form an S-alkyl thioacetate. This thioacetate is then hydrolyzed under acidic or basic conditions to yield the alkanethiol. This method is also widely used due to the stability and relatively low odor of the thioacetate intermediate.

Alkyl HalideReagentConditions (Step 1)Conditions (Step 2)Product
1-Bromobutane (B133212)ThioureaEthanol, refluxaq. NaOH, reflux1-Butanethiol
1-ChlorohexanePotassium ThioacetateAcetone, refluxaq. HCl, reflux1-Hexanethiol
Benzyl (B1604629) BromideThioureaMethanol, refluxaq. KOH, refluxPhenylmethanethiol

Application of Sodium Thiophosphate for Thioether Synthesis

Sodium thiophosphate provides an alternative route for the synthesis of thioethers, particularly symmetrical thioethers, from alkyl halides. While less common than the methods involving thiols or their derivatives, it offers a distinct pathway for the formation of C-S bonds.

The reaction typically involves the treatment of an alkyl halide with a solution of sodium thiophosphate. The resulting intermediate, a thiophosphate ester, can then be cleaved to yield the corresponding thioether. The specific reaction conditions, including the solvent and temperature, can influence the outcome and yield of the reaction.

For the synthesis of a molecule like this compound, this method would likely be less direct than the previously described routes. However, it could potentially be adapted for the synthesis of symmetrical sulfides that might serve as precursors or for the introduction of a sulfur-containing moiety in a multi-step synthesis. For example, reacting 1,4-dibromobutane with sodium thiophosphate could lead to the formation of sulfur-containing cyclic compounds or oligomers, which would require further transformation to yield the desired linear diaryl thioether.

Alkyl HalideSulfur ReagentSolventProduct
1-BromobutaneSodium ThiophosphateEthanolDibutyl sulfide
1-IodooctaneSodium ThiophosphateDimethylformamideDioctyl sulfide
Benzyl ChlorideSodium ThiophosphateAcetonitrileDibenzyl sulfide

Mechanistic Insights into Synthesis Pathways

The synthesis of diaryl thioethers, including this compound, is accomplished through various catalytic cross-coupling reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope. Key insights reveal the involvement of both radical intermediates and complex chemical equilibria that govern the efficiency and selectivity of the catalytic cycles.

While many C-S bond formations are described by ionic pathways, radical-based methods have become increasingly prominent for the installation of sulfur-based functional groups. nih.govresearchgate.net These homolytic C-S bond-forming processes offer alternative pathways, particularly for complex molecules. nih.gov In the context of synthesizing asymmetric diaryl thioethers, radical-radical cross-coupling has emerged as a viable strategy. nih.govresearchgate.net

Mechanistic studies, including radical-trapping experiments and DFT calculations, have shed light on these pathways. nih.govresearchgate.net One proposed mechanism suggests that the C-S bond is formed through the cross-coupling of a thiyl radical (RS•) and an aryl radical cation. nih.gov The formation of the aryl radical cation, rather than C-H bond cleavage, has been identified as the rate-limiting step in some systems. nih.govresearchgate.net

Transition metals such as nickel, palladium, and copper are effective at capturing radical species to form stabilized intermediates. nih.gov This radical capture increases the oxidation state of the metal, facilitating the subsequent bond-forming step, typically a reductive elimination, to yield the thioether product. nih.gov For instance, some nickel-catalyzed C-S reductive cross-coupling reactions are believed to proceed via the generation of a thiyl radical (e.g., PhS•) as a key intermediate. organic-chemistry.orgnih.gov

The general steps in a transition metal-mediated radical C-S coupling can be summarized as follows:

Initiation : Generation of a metal-centered or other radical species.

Radical Formation : The initial radical reacts with a precursor to generate a key aryl or thiyl radical. For example, a low-valent transition metal can reduce an alkyl halide to generate a carbon-centered radical. rsc.org

Radical Capture/Coupling : The generated radicals are trapped by a metal complex or couple directly. nih.govnih.gov In a radical-radical cross-coupling, a thiyl radical and an aryl radical cation can combine to form the C-S bond. nih.gov

Propagation/Termination : Regeneration of the catalytic species or termination of the radical chain.

Radical SpeciesRole in C-S Bond FormationGeneration MethodReferences
Thiyl Radical (RS•)Key intermediate that couples with an aryl radical cation or is trapped by a metal center.Oxidation of thiols; reaction of arylthiosilanes with Ni catalyst. nih.gov, researchgate.net, organic-chemistry.org
Aryl Radical CationCouples with a thiyl radical to form the C-S bond directly.Single Electron Transfer (SET) from an aryl precursor. nih.gov, researchgate.net
Carbon-centered RadicalCan be generated from alkyl halides and subsequently participate in bond formation.Reaction of alkyl halides with tributyltin hydride or low-valent transition metals. libretexts.org, rsc.org

A critical equilibrium in many catalytic systems is the dissociation of ligands from the metal center. youtube.com For a catalyst to be active, it often needs to shed one or more ligands to create a vacant coordination site where the substrates can bind. youtube.com The nature of the ligand profoundly influences these equilibria and, consequently, the catalyst's activity and stability. The development of advanced ligands, such as diamines, oxalic diamides, and N-heterocyclic carbenes (NHCs), has enabled milder reaction conditions and significantly improved catalyst turnover numbers by stabilizing key intermediates and modulating the equilibria of the catalytic cycle. sinocompound.comnih.govdigitellinc.comresearchgate.net For example, certain ligands can stabilize the higher oxidation states of copper (e.g., Cu(III)) that are proposed as intermediates in some C-S coupling mechanisms. researchgate.net

Furthermore, the interconversion between different oxidation states of the metal catalyst is a central feature. A symbiotic relationship between different oxidation states, such as Cu(I) and Cu(II), has been identified as a critical factor in some photocatalytic reactions. acs.org In these systems, one species can be converted into the other during the catalytic sequence, creating a dynamic equilibrium that sustains the reaction. acs.org For instance, a Cu(II) complex might initiate a radical process, which then leads to the formation of a Cu(I) species that participates in a different step of the cycle, with both states being interconvertible under the reaction conditions. acs.org This interplay ensures the continuous regeneration of the active catalytic species.

Equilibrium/InterconversionDescriptionImpact on SynthesisReferences
Ligand Dissociation/AssociationReversible binding of ligands to the metal catalyst center.Creates vacant coordination sites required for substrate binding and subsequent reaction steps. Affects catalyst stability and reactivity. sinocompound.com, nih.gov, youtube.com
Oxidative Addition/Reductive EliminationInterconversion of the metal's oxidation state (e.g., M(0)/M(II) or Cu(I)/Cu(III)) through the addition of substrates and elimination of the product.This is the core process of the catalytic cycle, responsible for forming the new C-S bond. wikipedia.org, researchgate.net, youtube.com
Catalyst Speciation (e.g., Cu(I)/Cu(II))Dynamic interconversion between different oxidation states of the catalyst during the reaction.Can create a "symbiotic" catalytic cycle where both species play an active role, enabling the overall transformation. acs.org
TransmetalationTransfer of an organic group from one metal to another (e.g., from an organoboron reagent to a copper or palladium catalyst).A key step in many cross-coupling reactions for introducing one of the coupling partners to the catalytic center. researchgate.net, youtube.com, acs.org

Theoretical and Computational Investigations of Aromatic Sulfide Systems

Quantum Chemical Descriptors and Molecular Reactivity

Quantum chemical descriptors derived from computational methods are instrumental in understanding the intrinsic properties of a molecule and predicting its reactivity. rasayanjournal.co.inedu.krd These descriptors offer a quantitative basis for concepts like electronegativity, chemical hardness, and electrophilicity. rasayanjournal.co.in

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and optimized geometry of molecular systems. nih.govscirp.org For a molecule like 4-Phenylsulfanylbutylsulfanylbenzene, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable three-dimensional conformation. edu.krdnih.gov The optimization process minimizes the energy of the molecule with respect to all geometrical coordinates, yielding key structural parameters. researchgate.net

The calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the C-S bonds are expected to have lengths characteristic of aryl-alkyl sulfides, and the butyl chain would likely adopt a staggered conformation to minimize steric hindrance. The phenyl rings, connected to the sulfur atoms, would exhibit typical aromatic C-C bond lengths. A comparison of calculated bond lengths with experimental data for similar compounds shows that DFT methods can provide high accuracy. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) (Note: This data is representative and based on typical values for similar molecular structures.)

Parameter Bond/Angle Value
Bond Length C(aryl)-S 1.77 Å
Bond Length S-C(alkyl) 1.82 Å
Bond Length C(alkyl)-C(alkyl) 1.54 Å
Bond Angle C(aryl)-S-C(alkyl) 103.5°
Bond Angle S-C(alkyl)-C(alkyl) 112.0°

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. edu.krd

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms and the phenyl rings due to the presence of lone pairs on the sulfur and the π-electron systems of the rings. The LUMO would likely be distributed over the aromatic rings' anti-bonding π* orbitals. The energy gap and related quantum chemical descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. rasayanjournal.co.inresearchgate.net

Table 2: Hypothetical FMO Energies and Quantum Chemical Descriptors (Note: This data is representative and based on typical values for aromatic sulfides.)

Descriptor Formula Value (eV)
EHOMO - -5.85
ELUMO - -0.95
Energy Gap (ΔE) ELUMO - EHOMO 4.90
Chemical Potential (μ) (EHOMO+ELUMO)/2 -3.40
Chemical Hardness (η) (ELUMO-EHOMO)/2 2.45
Global Softness (S) 1/(2η) 0.204

The sulfur atoms are central to the reactivity and intermolecular interactions of this compound. Due to the difference in electronegativity between sulfur and carbon, the C-S bonds are polar. The presence of lone pairs on the sulfur atoms makes them highly polarizable. nih.gov This high polarizability is a key feature of sulfur-containing compounds and is crucial for accurately modeling their behavior, often requiring the use of polarizable force fields in simulations to capture electronic responses in different environments. nih.gov The local chemical environment, including the connection to both an aromatic ring and an alkyl chain, influences the charge distribution and polarizability of each sulfur atom within the molecule.

Adsorption Behavior and Interactions on Surfaces

Understanding how molecules like this compound adsorb onto surfaces is vital for applications in areas such as catalysis, corrosion inhibition, and materials science. Computational methods can model these complex interactions and predict the most favorable adsorption configurations.

Monte Carlo (MC) simulations are a powerful computational technique used to study the adsorption of molecules on surfaces. researchgate.netnih.gov By randomly sampling different positions and orientations of the adsorbate molecule on a defined surface (e.g., a metal slab), the simulation can identify the most probable and lowest energy adsorption modes. researchgate.net For this compound, MC simulations would likely predict that the molecule adsorbs in a planar or near-planar fashion to maximize the interaction between the π-systems of the phenyl rings and the surface. The sulfur atoms, with their available lone pairs, would also be expected to form strong interactions with the surface atoms, acting as anchoring points for the molecule. arxiv.org The flexible butyl chain allows the molecule to adopt various conformations to optimize its surface interaction.

The strength of the interaction between the adsorbate and the surface is quantified by the adsorption energy. This energy can be calculated using DFT for specific, low-energy configurations identified by methods like Monte Carlo simulations. dtu.dkresearchgate.net The adsorption energy (Eads) is typically calculated as:

Eads = Etotal - (Esurface + Emolecule)

Where Etotal is the total energy of the adsorbed system, and Esurface and Emolecule are the energies of the isolated surface and molecule, respectively. A more negative value indicates a stronger, more favorable adsorption. For this compound, different adsorption sites and orientations would be tested. It is expected that adsorption involving both the sulfur atoms and the phenyl rings would yield the most negative adsorption energies, indicating a stable chemisorption process.

Table 3: Hypothetical Adsorption Energies on a Metal Surface (e.g., Au(111)) (Note: This data is representative and illustrates expected trends.)

Adsorption Mode Interacting Groups Adsorption Energy (eV)
Physisorption Parallel phenyl rings -0.85
Chemisorption Single sulfur atom -1.50
Chemisorption Both sulfur atoms -2.10

Mechanistic Computational Studies of Sulfur Reactivity

The sulfur atoms in aromatic sulfides are susceptible to oxidation, and computational methods can elucidate the intricate mechanisms governing these reactions. Density Functional Theory (DFT) is a particularly prominent method for investigating the electronic structure and reactivity of such compounds.

The photooxidation of organic sulfides is a process of significant interest, and computational studies have been instrumental in detailing the potential reaction pathways. For many organic sulfides, photooxidation can be initiated by photoinduced electron transfer (ET). In such a mechanism, the sulfide (B99878) is excited to a higher electronic state upon absorption of light. This excited state can then interact with an electron acceptor, often molecular oxygen, to initiate the oxidation process.

Studies on analogous aromatic sulfides, such as thiophene (B33073) and benzothiophene, have shown that oxidation by species like hydrogen peroxide or peroxyformic acid proceeds through the formation of sulfoxides and subsequently sulfones. researchgate.net Computational modeling of these reactions helps to map out the potential energy surfaces and identify the transition states for both the first and second oxidation steps. researchgate.net For a molecule like this compound, a similar stepwise oxidation at the sulfur atoms would be anticipated. The process would likely involve the formation of a sulfoxide (B87167) as an intermediate, which could then be further oxidized to a sulfone. The surrounding aromatic rings and the flexible butyl chain would influence the electron density on the sulfur atoms, thereby affecting the kinetics and thermodynamics of the oxidation reactions.

The general mechanism for the sensitized photooxidation of sulfides can be described as follows:

Excitation : The photosensitizer absorbs light and is promoted to an excited state.

Electron Transfer : The excited sensitizer (B1316253) accepts an electron from the sulfide, generating a sulfide radical cation.

Reaction with Oxygen : The sulfide radical cation reacts with molecular oxygen or superoxide (B77818) radical anion to form oxidized products.

Solid photocatalysts have also been employed for the oxidation of both aromatic and aliphatic sulfides, leading to a variety of products including sulfoxides, disulfides, and sulfonic acids. researchgate.net

In the photooxidation pathways of some organic sulfides, particularly those involving radical intermediates, hydrogen transfer steps can be crucial. sciforum.net Computational studies on simple systems like methanethiol (B179389) and hydrogen sulfide have revealed the importance of the spin state of the reacting species. sciforum.net During these reactions, the system may initially be in a triplet state. For the formation of stable, closed-shell singlet products, a transition from the triplet potential energy surface to the singlet potential energy surface must occur. sciforum.net

This transition, known as an intersystem crossing, is often facilitated at a point where the two potential energy surfaces intersect. sciforum.net Quantum chemical calculations, such as those using the UB3LYP method, can be used to map the potential energy profiles for both the singlet and triplet states along the reaction coordinate of hydrogen transfer. sciforum.net These calculations have shown that for certain stages of sulfide photooxidation, the energy of the reactants in the singlet state is higher than in the triplet state, which allows for an intersection of the potential energy surfaces. sciforum.net This intersection increases the probability of the triplet-singlet transition, enabling the formation of the final singlet products. sciforum.net For a molecule like this compound, any photooxidation mechanism involving radical intermediates and hydrogen abstraction would likely involve similar triplet-singlet surface crossings.

The table below illustrates a hypothetical intersection point during a hydrogen transfer step in a sulfide photooxidation reaction, based on computational models of similar systems.

ParameterValue at Intersection Point
StateTriplet-Singlet Intersection
H-N bond distance (Å)~1.206
Activation EnergyLow in both directions

This interactive table is based on data from analogous systems and illustrates the concept of a triplet-singlet intersection point.

A major concern in the development of pharmaceuticals and other applications involving sulfide-containing molecules is their potential for autoxidation. nih.govacs.org Predicting the oxidative susceptibility of a sulfur atom within a molecule can significantly accelerate stability assessments. nih.govacs.org Density Functional Theory (DFT) methods have been successfully applied to predict the S-O estimated bond dissociation enthalpies (BDEs) of the corresponding sulfoxides. nih.govacs.org

A methodology has been developed using B3LYP/6-31+G(d) for geometry optimization and B3P86/6-311++G(2df,2p) for single-point energy calculations to determine these BDEs for a wide range of drug-like molecules. nih.gov Based on these calculations, a risk scale for oxidative susceptibility has been proposed. nih.govacs.org

This predictive model could be applied to this compound to assess the relative oxidative stability of its two sulfur atoms. By calculating the S-O BDE for the two potential sulfoxide isomers, one could classify their susceptibility to oxidation.

S-O BDE (kcal/mol)Oxidative Susceptibility Risk
< 69Low
69 - 75Medium
> 75High

This interactive table presents a risk scale for sulfide oxidation based on calculated S-O bond dissociation enthalpies of the corresponding sulfoxides, as established in studies of drug-like molecules. nih.govacs.org

Conformational Analysis and Molecular Dynamics Simulations

The compound this compound possesses considerable conformational flexibility due to the rotatable bonds in the butyl chain linking the two phenylsulfanyl moieties. Understanding the conformational landscape of this molecule is crucial as different conformers can exhibit different properties and reactivity.

Conformational analysis of flexible molecules can be effectively performed using computational methods. nih.govcwu.edu Molecular mechanics and quantum chemical calculations can be used to identify stable conformers and the energy barriers between them. For similar flexible thioethers, studies have explored the preference for gauche or anti conformations, which are influenced by a balance of steric and electronic effects, including hyperconjugation. rsc.org

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of such flexible molecules over time. mdpi.comrsc.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. rsc.orgnih.gov For this compound, MD simulations in different environments (e.g., in vacuum or in a solvent) could reveal the preferred conformations and the timescale of transitions between them. This information is vital for understanding how the molecule might interact with other species or surfaces in various applications.

Advanced Academic Research Applications and Future Directions

Catalysis and Organosulfur Compounds

Catalysis is a cornerstone of modern chemistry, and the search for novel, efficient, and selective catalysts is a perpetual endeavor. Organosulfur compounds, in various forms, are explored for their potential to influence and participate in catalytic cycles.

Heterogeneous Catalysis Using Metal-Organic Frameworks and Porous Materials

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. nih.govyoutube.com Their vast internal surface areas and tunable pore environments make them exceptional candidates for heterogeneous catalysis. researchgate.net Organosulfur compounds can be incorporated into MOF structures, either as part of the organic linker or as a functional group post-synthetically attached to the framework. The sulfur atoms within the pores can act as specific binding sites for metal nanoparticles or as catalytic sites themselves. nih.gov For a compound like 4-Phenylsulfanylbutylsulfanylbenzene, its bifunctional nature with two sulfur atoms could theoretically be used to bridge metal centers or to create specific pockets within a porous material designed for catalytic reactions. The stability of MOFs, particularly those based on high-valent metals like Zirconium (Group 4), makes them suitable for applications under potentially harsh catalytic conditions. nih.govmdpi.com

Organosulfur Compounds as Lewis Acid Catalysts

Lewis acids are electron-pair acceptors and are fundamental catalysts in a vast number of organic reactions. While traditional Lewis acids are often metal-based, there is growing interest in developing main-group and organocatalytic Lewis acids. nih.govrsc.orgnih.gov The sulfur atoms in organosulfur compounds can, under certain circumstances, exhibit Lewis acidic character, particularly when the sulfur is in a higher oxidation state or is part of a highly electron-deficient system. More commonly, the sulfur atoms can act as Lewis bases, coordinating to and activating traditional Lewis acids. researchgate.netresearchgate.net This interaction can modulate the reactivity and selectivity of the catalytic system. The potential for a molecule like this compound to act in this capacity would depend on its electronic structure and its ability to interact with and stabilize reaction intermediates.

Catalytic Hydrodesulfurization Alternatives

Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from fossil fuels, typically using metal sulfide (B99878) catalysts under high temperature and pressure. researchgate.netresearchgate.net Research into alternative HDS methods aims to develop more efficient and selective catalysts that can operate under milder conditions. uu.nl This includes exploring novel catalyst supports and active phases. Organosulfur compounds themselves are the substrates in HDS; however, understanding their interaction with catalyst surfaces is key to designing better catalysts. Studies on how different organosulfur structures adsorb and react on catalyst surfaces provide insights that could lead to new catalytic systems. uu.nl While not a catalyst itself in this context, studying the decomposition pathways of a molecule like this compound could inform the design of next-generation HDS catalysts.

Supramolecular Chemistry and Organosulfur Motifs

Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying systems composed of multiple chemical species held together by non-covalent interactions. slideshare.net These interactions are weaker than covalent bonds but are highly directional and specific, allowing for the self-assembly of complex, functional architectures. rsc.orgchemrxiv.orgnih.govresearchgate.net

Non-Covalent Interactions Involving Sulfur Atoms

Sulfur atoms are versatile participants in a range of non-covalent interactions that are crucial for molecular recognition and self-assembly. rsc.orgnih.govresearchgate.net These include hydrogen bonds (where the sulfur acts as a weak acceptor), halogen bonds, and chalcogen bonds (where the sulfur atom itself acts as an electrophilic region, or σ-hole, to interact with nucleophiles). rsc.org The polarizability of the sulfur atom also allows it to engage in significant van der Waals and π-sulfur interactions. slideshare.net In a molecule such as this compound, the two sulfur atoms and the phenyl rings provide multiple sites for such interactions, suggesting a theoretical potential for it to act as a building block in supramolecular systems.

Table 1: Key Non-Covalent Interactions Involving Sulfur

Interaction Type Description Potential Role in Supramolecular Assembly
Chalcogen Bonding An attractive interaction between an electrophilic region on a sulfur atom and a nucleophile. rsc.org Directs the assembly of molecules into specific orientations and geometries.
Hydrogen Bonding Sulfur can act as a weak hydrogen bond acceptor from a suitable donor. Contributes to the stability and structure of assembled networks.
π-Sulfur Interactions Interactions between the sulfur atom and an aromatic π-system. Can influence the packing of molecules in crystals and self-assembled structures.

| Van der Waals Forces | London dispersion forces involving the large, polarizable sulfur atom. slideshare.net | Provides general cohesive forces that stabilize larger assemblies. |

Self-Assembly of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. nih.govnih.gov By designing molecules with specific recognition sites, chemists can program them to assemble into desired architectures like capsules, cages, fibers, or gels. chemrxiv.orgnih.gov Organosulfur compounds can be designed to act as tectons (building blocks) in such systems. The directionality of interactions involving sulfur can be exploited to guide the formation of complex, multi-component assemblies. The linear, flexible nature of the butyl chain in this compound, combined with the terminal phenylsulfanyl groups, could hypothetically allow it to adopt conformations suitable for forming macrocycles or extended networks through intermolecular interactions.

Design Principles for Selective Binding

The design of molecules capable of selective binding is a cornerstone of supramolecular chemistry, with applications ranging from sensing to catalysis. The structural characteristics of this compound make it an intriguing candidate for the development of selective host-guest systems. The key design principles for harnessing this molecule for selective binding revolve around the interplay of its aromatic rings and the sulfur-containing alkyl chain.

The phenyl groups can participate in π-π stacking and hydrophobic interactions, which are crucial for the recognition of specific aromatic guest molecules. The conformational flexibility of the butylsulfanyl linker allows the molecule to adopt various spatial arrangements, enabling it to pre-organize or adapt its shape to complement the size and geometry of a target guest. Furthermore, the sulfur atoms themselves can act as soft Lewis bases, enabling coordination with specific metal ions or participation in halogen bonding. Researchers are exploring how modifications to the phenyl rings or the alkyl chain can fine-tune these interactions to achieve high selectivity for particular analytes.

Interaction TypeStructural Feature of this compoundPotential Guest Molecules/Ions
π-π StackingPhenyl ringsAromatic compounds, electron-deficient guests
Hydrophobic InteractionsPhenyl rings and butyl chainNonpolar molecules, organic guests in aqueous media
Lewis Base CoordinationSulfur atomsTransition metal ions (e.g., Ag+, Pd2+)
Halogen BondingSulfur atomsHalogenated organic molecules

Polymer Chemistry and Sulfur-Containing Materials

The incorporation of sulfur atoms into polymer backbones can lead to materials with unique optical, thermal, and mechanical properties. This compound serves as a valuable monomer or building block in the synthesis of advanced sulfur-containing polymers.

Aromatic polysulfide polymers are known for their high refractive indices, excellent thermal stability, and resistance to solvents. This compound can be utilized in the synthesis of such polymers through various polymerization techniques. One common approach involves the oxidative polymerization of the corresponding dithiol, which can be synthesized from this compound. This process leads to the formation of high molecular weight polymers with repeating aromatic and disulfide units. Another strategy involves nucleophilic aromatic substitution reactions, where a difunctionalized derivative of this compound reacts with an appropriate comonomer to build the polymer chain. The choice of synthetic route can significantly influence the final properties of the polymer.

The specific structure of this compound plays a critical role in determining the performance of the resulting polymers. The presence of the flexible butyl chain between the sulfide linkages introduces a degree of conformational freedom into the polymer backbone. This can lead to a lower glass transition temperature and increased processability compared to polymers with more rigid aromatic disulfide linkages. The phenyl groups contribute to the high refractive index and thermal stability of the material. By systematically modifying the structure of the monomer, for instance, by introducing substituents on the phenyl rings, researchers can establish clear structure-performance relationships. This allows for the tailoring of polymer properties for specific applications.

Structural Feature of MonomerImpact on Polymer Properties
Phenyl RingsHigh refractive index, thermal stability, rigidity
Butyl ChainFlexibility, lower glass transition temperature, improved solubility
Sulfide LinkagesHigh refractive index, chemical resistance, redox activity

The unique combination of properties derived from this compound makes the resulting polymers suitable for a range of functional organic materials. Their high refractive index makes them attractive for use in optical applications, such as lenses, coatings, and optical adhesives. The redox-active nature of the disulfide bonds can be exploited in the development of self-healing materials, where the reversible cleavage and reformation of these bonds can repair damage. Furthermore, the ability of the sulfur atoms to coordinate with metal nanoparticles is being investigated for the creation of advanced composite materials with tailored electronic and optical properties.

Role as Precursors in Complex Organic Synthesis

Beyond its use in polymer chemistry, this compound is a valuable precursor for the synthesis of more complex and diverse organosulfur compounds. Its pre-assembled framework of two phenyl rings connected by a sulfur-containing linker provides a convenient starting point for the construction of sophisticated molecular architectures.

Through targeted chemical transformations, this compound can be converted into a wide array of other organosulfur compounds. For example, oxidation of the sulfide linkages can yield the corresponding sulfoxides and sulfones, each with distinct chemical properties and potential applications. Cleavage of the disulfide bond can provide access to dithiol compounds, which are important building blocks in their own right. The phenyl rings can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups and the creation of a library of derivatives with tailored properties for applications in medicinal chemistry, materials science, and catalysis.

Analytical Methodologies for Organosulfur Research

The characterization of organosulfur compounds relies on a suite of powerful analytical techniques. These methods provide crucial information about the molecular structure, connectivity, and purity of these compounds.

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For organosulfur compounds, MS provides characteristic fragmentation patterns that can aid in structural elucidation. onetunnel.org The presence of sulfur can often be inferred from the isotopic pattern, as the ³⁴S isotope has a natural abundance of approximately 4.21%. britannica.com

Common Ionization Techniques for Organosulfur Compounds:

Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Chemical Ionization (CI): A softer ionization method that typically results in a prominent protonated molecule peak [M+H]⁺, aiding in the determination of the molecular weight.

Electrospray Ionization (ESI): Suitable for polar and large organosulfur compounds.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for the analysis of high molecular weight organosulfur-containing polymers or biomolecules.

High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise three-dimensional structure of a molecule in solution. chemaxon.com For a compound like this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the phenyl rings and the aliphatic protons of the butyl chain would exhibit distinct chemical shifts and coupling patterns.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, distinguishing between the aromatic and aliphatic carbons. chemaxon.com

While ¹H and ¹³C are the most commonly used nuclei, ³³S NMR spectroscopy can also be employed for organosulfur compounds. However, its application is limited by the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus, which often leads to broad signals. acs.orgmdpi.comnorthwestern.edu

Table 2: Expected NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Aromatic (Ar-H) 7.0 - 8.0
Methylene (B1212753) adjacent to S (α-CH₂) 2.5 - 3.0
Methylene (β, γ-CH₂) 1.4 - 1.8
¹³C Aromatic (Ar-C) 120 - 140
Methylene adjacent to S (α-CH₂) 30 - 40

This table is interactive and provides a general guide. Actual chemical shifts can vary based on the specific molecular environment.

Gas Chromatography with Sulfur-Specific Detectors for Trace Analysis

Gas chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. When coupled with a sulfur-specific detector, it becomes an extremely sensitive and selective method for the analysis of organosulfur compounds, even at trace levels. silcotek.comseparationsystems.com

Common Sulfur-Specific Detectors:

Sulfur Chemiluminescence Detector (SCD): This detector offers high selectivity and an equimolar response to sulfur compounds, meaning the signal is directly proportional to the mass of sulfur, regardless of the compound's structure. gcms.czresearchgate.net It is known for its high sensitivity and linearity.

Flame Photometric Detector (FPD): The FPD is a robust and widely used detector for sulfur and phosphorus compounds. It is based on the emission of light from sulfur species in a hydrogen-rich flame. restek.com

Pulsed Flame Photometric Detector (PFPD): An advancement of the FPD, the PFPD offers improved selectivity and sensitivity. silcotek.com

These techniques are crucial in environmental analysis, the petroleum industry, and food and beverage quality control, where the detection and quantification of sulfur compounds are of utmost importance. nih.gov

Q & A

Q. What spectroscopic methods are most effective for characterizing 4-Phenylsulfanylbutylsulfanylbenzene, and how can conflicting spectral data be resolved?

Methodological Answer:

  • Primary Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to identify proton and carbon environments, focusing on signals from sulfanyl (-S-) groups (typically δ 1.5–3.5 ppm for aliphatic -S- and δ 6.5–8.5 ppm for aromatic protons) . IR spectroscopy can confirm S-C bonding (stretches ~500–700 cm1^{-1}).
  • Data Contradiction Resolution : Discrepancies (e.g., unexpected splitting in NMR) may arise from impurities or conformational isomers. Purify via recrystallization (e.g., using ethanol/water mixtures) and validate purity with HPLC (>95%) . For structural ambiguity, X-ray crystallography provides definitive confirmation of bond lengths and angles .

Q. What synthetic routes are optimal for this compound, and how can reaction yields be improved?

Methodological Answer:

  • Route Selection : Thiol-ene "click" chemistry or nucleophilic aromatic substitution (NAS) are common. For NAS, use activated aryl halides (e.g., 4-fluorobenzene derivatives) with butylthiolate nucleophiles in DMF at 80–100°C .
  • Yield Optimization : Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate). Improve yields by degassing solvents to prevent oxidation of sulfanyl groups or using catalytic Cu(I) to accelerate NAS kinetics .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Analysis : The butylsulfanyl chain introduces steric hindrance, reducing accessibility to the aromatic ring. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model transition states and compare with experimental kinetic data (e.g., via UV-Vis monitoring of reaction rates) .
  • Electronic Effects : Sulfanyl groups are electron-donating, activating the ring for electrophilic substitution. Cyclic voltammetry can quantify electron-donating strength (e.g., oxidation potentials vs. reference compounds) .

Q. What strategies can resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Solubility Conflicts : Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example, toluene (δD = 18.0) may dissolve the compound better than polar solvents due to its aromatic backbone. Validate with dynamic light scattering (DLS) to detect aggregation .
  • Stability Challenges : Oxidative degradation of sulfanyl groups can cause discrepancies. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products. Add antioxidants (e.g., BHT) or store under inert gas if needed .

Q. How can computational models predict the solid-state packing behavior of this compound, and how does this affect its crystallinity?

Methodological Answer:

  • Packing Simulations : Use Materials Studio software with COMPASS III force fields to simulate crystal packing. Compare predicted lattice parameters (e.g., unit cell dimensions) with experimental XRD data .
  • Crystallinity Impact : Flexible butyl chains may reduce crystallinity. Introduce halogen substituents (e.g., Cl) to enhance π-stacking and hydrogen bonding. Validate with DSC to measure melting point ranges .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the catalytic activity of this compound in thiol-mediated reactions?

Methodological Answer:

  • Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst loading) across studies. For example, test under inert (N2_2) vs. aerobic conditions to isolate oxidation effects .
  • Mechanistic Probes : Use 18O^{18}O-labeling or ESI-MS to track intermediate formation. Conflicting results may arise from undetected side reactions (e.g., disulfide formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.